molecular formula C7H5ClN2 B1498219 1-Chloropyrrolo[1,2-c]pyrimidine CAS No. 918340-50-8

1-Chloropyrrolo[1,2-c]pyrimidine

Cat. No.: B1498219
CAS No.: 918340-50-8
M. Wt: 152.58 g/mol
InChI Key: NVWNKKFTSPXKMO-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol. This compound features a pyrrolopyrimidine core with a chlorine atom at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropyrrolo[1,2-c]pyrimidine can be synthesized through various methods, including:

  • Chlorination of Pyrrolo[1,2-c]pyrimidine: This method involves the direct chlorination of pyrrolo[1,2-c]pyrimidine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as 1,3-diaminopyrrole derivatives, in the presence of chlorinating agents can also yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and heat.

  • Reduction: LiAlH4, H2, and a catalyst (e.g., palladium on carbon).

  • Substitution: NH3, amines, and suitable solvents (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolopyrimidines.

Scientific Research Applications

1-Chloropyrrolo[1,2-c]pyrimidine is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloropyrrolo[1,2-c]pyrimidine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the compound's derivatives and the biological system .

Comparison with Similar Compounds

  • 2-Chloropyrrolo[1,2-c]pyrimidine

  • 3-Chloropyrrolo[1,2-c]pyrimidine

  • 4-Chloropyrrolo[1,2-c]pyrimidine

  • 5-Chloropyrrolo[1,2-c]pyrimidine

Properties

IUPAC Name

1-chloropyrrolo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-9-4-3-6-2-1-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNKKFTSPXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659985
Record name 1-Chloropyrrolo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918340-50-8
Record name 1-Chloropyrrolo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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